molecular formula C10H9N3OS2 B14700198 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 14016-51-4

5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one

Cat. No.: B14700198
CAS No.: 14016-51-4
M. Wt: 251.3 g/mol
InChI Key: JNPNVIQSSLIHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linked to aromatic rings. This compound incorporates a thiazolidinone moiety, which is a five-membered ring containing both sulfur and nitrogen atoms. Azo dyes are widely used in various industries due to their vibrant colors and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the azo coupling reaction. This reaction is carried out by reacting 4-methylbenzenediazonium chloride with 4-sulfanylidene-1,3-thiazolidin-2-one under controlled conditions. The reaction is usually performed in an acidic medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in antimicrobial or anticancer effects by disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one is unique due to its specific combination of the azo group and thiazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

14016-51-4

Molecular Formula

C10H9N3OS2

Molecular Weight

251.3 g/mol

IUPAC Name

5-[(4-methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H9N3OS2/c1-6-2-4-7(5-3-6)12-13-9-8(15)11-10(14)16-9/h2-5,9H,1H3,(H,11,14,15)

InChI Key

JNPNVIQSSLIHRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2C(=S)NC(=O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.